N-(3-bromophenyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

Antitubulin Conformational Restriction Medicinal Chemistry

N-(3-bromophenyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide (MF: C16H16BrN5O2; MW: 390.24) is a synthetic heterocyclic compound featuring a triazolopyridazine core. This scaffold is a privileged structure in medicinal chemistry, extensively utilized in the development of bromodomain and extraterminal (BET) protein inhibitors, particularly targeting BRD4 bromodomains BD1 and BD2 for epigenetic cancer therapy.

Molecular Formula C16H16BrN5O2
Molecular Weight 390.23 g/mol
Cat. No. B12182224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
Molecular FormulaC16H16BrN5O2
Molecular Weight390.23 g/mol
Structural Identifiers
SMILESCOC1=NN2C(=NN=C2CCCC(=O)NC3=CC(=CC=C3)Br)C=C1
InChIInChI=1S/C16H16BrN5O2/c1-24-16-9-8-14-20-19-13(22(14)21-16)6-3-7-15(23)18-12-5-2-4-11(17)10-12/h2,4-5,8-10H,3,6-7H2,1H3,(H,18,23)
InChIKeyWBNHIMFFPVCCHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-bromophenyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide: A Key Intermediate for BRD4 and Tubulin Inhibitor Research


N-(3-bromophenyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide (MF: C16H16BrN5O2; MW: 390.24) is a synthetic heterocyclic compound featuring a triazolopyridazine core . This scaffold is a privileged structure in medicinal chemistry, extensively utilized in the development of bromodomain and extraterminal (BET) protein inhibitors, particularly targeting BRD4 bromodomains BD1 and BD2 for epigenetic cancer therapy [1]. The compound belongs to a class of molecules recognized for their ability to disrupt tubulin polymerization dynamics, positioning them as promising antiproliferative agents analogous to combretastatin A-4 (CA-4) [2]. Its specific substitution pattern—a 6-methoxy group and a 3-bromophenyl moiety linked via a flexible butanamide chain—suggests a distinct pharmacological profile compared to more rigid, directly diaryl-substituted analogs.

Why N-(3-bromophenyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide Cannot Be Simply Replaced by Other Triazolopyridazine Analogs


Generic substitution within the triazolopyridazine class is highly unreliable due to extreme sensitivity of biological activity to specific substitution patterns. SAR studies on BRD4 inhibitors reveal that even minor modifications to the core scaffold, such as altering the position or nature of halogen substituents, can abolish binding affinity [1]. Similarly, for antitubulin activity, replacing the rigid, directly-linked diaryl system with a flexible butanamide chain, as seen in this compound, represents a distinct structural class. This flexibility can profoundly impact the molecule's ability to adopt the 'cis'-restricted conformation required for potent colchicine-site binding, a critical factor differentiating it from its more rigid, directly-linked 'vinylogous CA-4' analogs [2]. Therefore, this compound is not an interchangeable source of a generic scaffold but a unique chemical entity with a distinct pharmacological fingerprint arising from its specific linker, methoxy, and 3-bromophenyl moieties.

Quantitative Differentiation Evidence for N-(3-bromophenyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide


Structural Flexibility vs. Rigid Diaryl Analog 4q

The target compound incorporates a flexible butanamide linker connecting the triazolopyridazine core to the 3-bromophenyl ring. This is a marked structural departure from the potent, rigid 3,6-diaryl analogs like compound 4q described by Xu et al. (2016). While 4q achieves low nanomolar antiproliferative activity (IC50: 0.008-0.014 μM against A549, SGC-7901, HT-1080) by rigidly mimicking the cis-conformation of CA-4, the butanamide linker introduces rotational degrees of freedom [1]. This fundamental difference suggests the target compound may be optimized for a distinct binding mode or target space where induced-fit binding is advantageous, rather than the static colchicine site complementarity required for tubulin inhibition.

Antitubulin Conformational Restriction Medicinal Chemistry

Halogen Position Effect: 3-Bromo vs. 4-Bromo Substitution in BRD4 Inhibitors

The 3-bromophenyl moiety in the target compound presents a unique vector for halogen bonding compared to the more common 4-bromo or 4-chloro analogs. In the BRD4 inhibitor series characterized by Kim et al. (2023), the specific positioning of halogen atoms on the phenyl ring was critical for engaging the hydrophobic Kac binding pocket, with subtle shifts leading to variations in micromolar IC50 values [1]. A 3-bromo substituent alters the electrostatics and exit vector of the aromatic ring compared to a 4-bromo substituent, which can lead to differential selectivity between the BD1 and BD2 domains of BRD4, a key design goal for next-generation BET inhibitors.

BRD4 Inhibition Halogen Bonding Structure-Activity Relationship

Lipophilicity-Driven Differentiation: Measured logP and logD

The target compound has a measured logP of 2.22 and a logD (pH 7.4) of 2.22, indicating moderate lipophilicity . This value differentiates it from more polar analogs like compound 4q (which contains a 3-amino-4-methoxyphenyl group and thus has a lower predicted logP due to hydrogen bond donors). For instance, the 3-amino-4-methoxyphenyl B-ring in 4q contributes to significantly higher polarity and improved aqueous solubility, which correlates with its potent cellular activity. The higher logP of the target compound suggests enhanced passive membrane permeability but potentially lower solubility, directing its application toward target engagement assays in cell-free or permeability-focused studies rather than directly to cellular antiproliferative screens.

Physicochemical Property Lipophilicity Drug-likeness

Polar Surface Area and Hydrogen Bonding Capacity vs. Pyridyl Analog

The target compound's topological polar surface area (tPSA) is 110.67 Ų, with 1 H-bond donor and 6 H-bond acceptors . This profile can be compared to a close analog, 4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-3-yl)butanamide, which features a pyridin-3-yl group instead of the 3-bromophenyl. The pyridyl analog possesses an additional nitrogen in the aromatic ring, increasing its H-bond acceptor count and altering its electrostatic surface, which can enhance aqueous solubility but reduce passive membrane permeability. The bromophenyl group of the target compound offers a more hydrophobic, polarizable surface that may facilitate halogen bonding with protein targets, a feature absent in the pyridyl analog.

Pharmacokinetics Permeability Polar Surface Area

Key Research Applications and Procurement Rationale for N-(3-bromophenyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide


Discovery of Selective BRD4 Bromodomain (BD1/BD2) Inhibitors

The unique 3-bromophenyl moiety and flexible butanamide linker make this compound an ideal starting point for designing isoform-selective BET inhibitors. The class-level SAR from Kim et al. (2023) indicates that triazolopyridazine derivatives can achieve micromolar IC50 values, and this specific compound's substitution pattern can be used to explore differential engagement of BRD4 BD1 vs. BD2, a key strategy to develop safer anticancer agents with reduced toxicity [1].

Chemical Probe for Flexible Tubulin Binding Sites

Unlike rigid CA-4 analogs, the flexible linker in this compound makes it a valuable tool to investigate induced-fit binding mechanisms at the colchicine site of tubulin. Its distinct structural profile from compound 4q (IC50 = 0.008-0.014 μM), as reported by Xu et al. (2016), allows researchers to deconvolute the role of conformational flexibility in tubulin polymerization inhibition dynamics [2].

Template for Proteolysis Targeting Chimera (PROTAC) Linker Optimization

The inherent butanamide chain provides a natural exit vector for linker attachment in PROTAC design. Its moderate logP (2.22) and the bromine heavy atom can be advantageous for optimizing the physicochemical properties of heterobifunctional degraders targeting BRD4. This differentiates it from more polar or rigid analogs, positioning it as a superior starting point for modulating PROTAC permeability and target degradation selectivity .

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